Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate
Description
Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate (CAS: 2550997-48-1) is a chiral piperidine derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . The compound features a tert-butyl carbamate group at position 1, a methoxy substituent at the 3R position, and a ketone at position 5. It is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its stereochemical specificity and functional group diversity .
Properties
IUPAC Name |
tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZUYXGKPKJPIK-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Ketone Group: The ketone group can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as methanol or other alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include alcohols.
Substitution: Products may include derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- The compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities.
Synthesis of Pharmaceutical Intermediates
- It is utilized in the synthesis of optically active piperidine derivatives, which are crucial for the development of several drugs. The preparation method outlined in patent US11254641B2 highlights its importance as an intermediate for synthesizing drugs with specific pharmacological properties .
Biological Applications
Pharmaceutical Development
- Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate is instrumental in the synthesis of compounds targeting various diseases. For instance, it has been identified as a precursor in the synthesis of rosuvastatin, a lipid-lowering drug that interacts with carbonyl reductase enzymes .
Mechanism of Action
- The compound's interaction with carbonyl reductase enhances the biosynthesis of active pharmaceutical ingredients, demonstrating its potential role in drug metabolism and efficacy.
Study on Rosuvastatin Synthesis
- Objective : To evaluate the efficiency of this compound as an intermediate.
- Findings : High yields and purity levels were achieved when used as a precursor in laboratory settings, confirming its utility in pharmaceutical applications.
Enzyme Activity Analysis
- Objective : To assess the interaction between the compound and carbonyl reductase.
- Findings : The compound significantly enhanced enzyme activity, leading to increased production rates of bioactive molecules .
Safety Information
The compound is classified with safety warnings due to potential skin and eye irritation (H315, H319) .
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl ester group, methoxy group, and ketone functional group allows it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogous piperidine derivatives:
Key Observations:
Functional Group Diversity: The 5-oxo group in the target compound distinguishes it from amino- or methyl-substituted analogs. This ketone enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or hydride reductions) . Fluorine or methyl groups (e.g., compounds from ) modulate lipophilicity and metabolic stability, influencing bioavailability .
Amino-substituted derivatives (e.g., 230.30 g/mol) may exhibit higher solubility in polar solvents due to protonatable amine groups .
Biological Activity
Tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate is a heterocyclic compound with notable biological activities. This article explores its chemical properties, synthesis methods, biological effects, and potential applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 2550997-48-1
The compound features a piperidine ring with a methoxy and a ketone functional group, which contribute to its biological activity. The tert-butyl group enhances its lipophilicity, potentially influencing its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : A cyclization reaction using appropriate precursors.
- Introduction of the Methoxy Group : Achieved through nucleophilic substitution using methanol.
- Formation of the Ketone Group : Introduced via oxidation reactions.
- Esterification : The tert-butyl ester group is formed using tert-butyl alcohol and a carboxylic acid derivative.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can effectively inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against these pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent .
Anticancer Properties
A study highlighted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. For example, certain derivatives exhibited over 50% inhibition in viability against specific cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells. The mechanism may involve apoptosis induction through caspase pathways, although further investigation is required for this specific compound.
Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. This property is particularly relevant in drug design, where enzyme inhibition can lead to therapeutic effects in diseases such as diabetes and cancer .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study Reference | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Milovic et al., 2022 | Piperidine Derivatives | Antimicrobial | Effective against multiple bacterial strains |
| Ayoup et al., 2019 | α-Acyloxycarboxamides | Anticancer | Significant cytotoxicity against cancer cell lines |
| Frontiers in Chemistry, 2024 | THPM Derivatives | Antimicrobial & Anticancer | High selectivity against triple-negative breast cancer |
These studies underscore the potential of piperidine derivatives, including this compound, in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the typical synthetic strategies for synthesizing tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate?
- Methodological Answer : The synthesis involves multi-step routes starting from piperidine derivatives. Key steps include:
- Alkylation : Reacting a piperidine precursor with tert-butyl bromoacetate to introduce the tert-butyl carbamate group.
- Oxidation : Using oxidizing agents (e.g., KMnO₄ or Swern conditions) to generate the 5-oxo group.
- Methoxylation : Installing the methoxy group via nucleophilic substitution (e.g., using NaOMe or Ag₂O in methanol).
- Purification : Recrystallization or column chromatography to isolate the enantiomerically pure product.
- Critical parameters include solvent choice (THF/DMF), base selection (NaH, KOtBu), and temperature control (0–20°C).
Q. Which spectroscopic techniques are essential for confirming the compound’s structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for R-configuration).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable (e.g., via slow evaporation in hexane/ethyl acetate).
Advanced Research Questions
Q. How can researchers address low yields in the final coupling or functionalization steps?
- Methodological Answer :
- Optimize Reaction Conditions : Screen catalysts (e.g., DMAP for acylations) and solvents (polar aprotic vs. non-polar) to enhance reactivity.
- Protecting Group Strategies : Temporarily protect the 5-oxo group (e.g., ketal formation) to prevent side reactions during methoxylation.
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., alkylation).
- In-line Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically.
Q. What methodologies are effective for analyzing stereochemical purity and resolving contradictory data?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/IPA gradients to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm R-configuration in solution.
- X-ray Diffraction : Resolve ambiguities in NOE (Nuclear Overhauser Effect) data by determining crystal structure.
- Dynamic Kinetic Resolution : Apply asymmetric catalysis to correct racemization during synthesis.
Q. How can the compound’s potential as a bioactive scaffold (e.g., kinase inhibitor) be evaluated?
- Methodological Answer :
- Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina). Prioritize analogs with high docking scores.
- Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, CDK2) using ADP-Glo™ luminescence assays.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for lead optimization.
- Structure-Activity Relationship (SAR) : Modify the methoxy or oxo groups and correlate changes with activity.
Q. What strategies mitigate undesired oxidation or degradation of the 5-oxo group during functionalization?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar to minimize air-sensitive degradation.
- Reductive Conditions : Add stabilizing agents (e.g., NaBH₄) during workup to reduce peroxides.
- Protection as Ketal/Acetal : Use ethylene glycol or 2,2-dimethoxypropane to protect the ketone temporarily.
- Low-Temperature Processing : Perform reactions at –20°C to slow decomposition pathways.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for analogous piperidine carboxylates?
- Methodological Answer :
- Reproduce Key Steps : Systematically vary parameters (e.g., solvent purity, catalyst loading) from conflicting studies.
- Side Reaction Identification : Use GC-MS or MALDI-TOF to detect byproducts (e.g., over-oxidation or dimerization).
- Computational Modeling : Apply DFT calculations to compare energy barriers for competing pathways.
- Collaborative Validation : Cross-verify results with independent labs using identical starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
